
N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H14N2O3S and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Thiazole, einschließlich unserer Verbindung von Interesse, wurden auf ihr antioxidatives Potenzial untersucht. Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung schädlicher freier Radikale, die oxidativen Stress und Zellschäden verursachen können. Durch das Abfangen dieser Radikale können Thiazole zur allgemeinen Gesundheit und Krankheitsvorbeugung beitragen .
Analgetische und entzündungshemmende Wirkungen
Die Forschung legt nahe, dass Thiazolderivate analgetische und entzündungshemmende Eigenschaften aufweisen. Diese Verbindungen können Schmerzwege modulieren und Entzündungen reduzieren, was sie zu potenziellen Kandidaten für die Schmerzbehandlung und entzündliche Erkrankungen macht .
Antibakterielle und Antimykotische Aktivität
Thiazole haben antibakterielle und antimykotische Wirkungen gezeigt. Sie hemmen das Wachstum von Bakterien und Pilzen, was sie wertvoll für die Entwicklung neuer Medikamente gegen Infektionskrankheiten macht. Unsere Verbindung könnte in diesem Zusammenhang weiter untersucht werden .
Antivirales Potenzial
Obwohl weitere Forschung erforderlich ist, haben Thiazole vielversprechende Ergebnisse als antivirale Mittel gezeigt. Ihr Wirkmechanismus kann die Interferenz mit der Virusreplikation oder dem Eintritt in Wirtszellen umfassen. Die Untersuchung ihrer Wirksamkeit gegen bestimmte Viren könnte wertvolle Erkenntnisse liefern .
Diuretische Eigenschaften
Bestimmte Thiazolderivate zeigen diuretische Wirkungen, fördern die Urinproduktion und unterstützen den Flüssigkeitshaushalt. Diese Verbindungen können bei der Behandlung von Erkrankungen wie Ödemen und Bluthochdruck Anwendung finden .
Neuroprotektive Aktivität
Thiazole wurden auf ihr neuroprotektives Potenzial untersucht. Sie können das Überleben von Neuronen verbessern, oxidativen Stress reduzieren und neurodegenerative Prozesse abschwächen. Die Untersuchung ihrer Auswirkungen auf neurodegenerative Erkrankungen könnte zu therapeutischen Durchbrüchen führen .
Wirkmechanismus
Target of Action
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound that belongs to the group of azole heterocycles . These compounds have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular biological target of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that n-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide may affect multiple biochemical pathways . The specific pathways and their downstream effects would depend on the particular biological target of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that the compound may have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
Eigenschaften
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-18(15-10-5-2-6-11-15)19-17(14-8-3-1-4-9-14)22-21(27-19)23-20(25)16-12-7-13-26-16/h1-13H,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNLKQUUGRBCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375488.png)
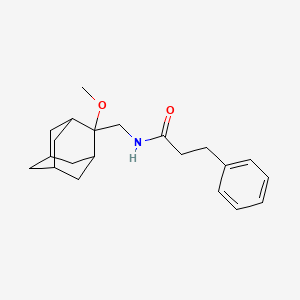
![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)
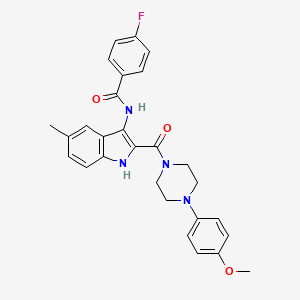
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)
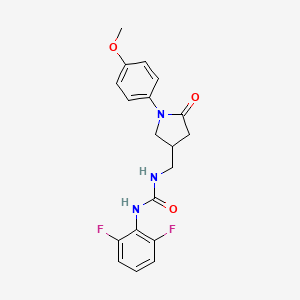
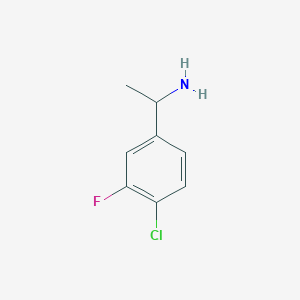
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
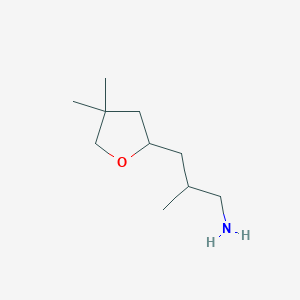
![N-(2,3-dihydro-1H-inden-5-yl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2375504.png)
